

Purification of Ethyl 4-hydroxyquinoline-2-carboxylate by recrystallization

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Compound of Interest

Compound Name:	Ethyl 4-hydroxyquinoline-2-carboxylate
Cat. No.:	B174640

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Application Note & Protocol

Topic: High-Purity Recovery of **Ethyl 4-hydroxyquinoline-2-carboxylate** via Optimized Recrystallization

For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds.

Abstract & Introduction

Ethyl 4-hydroxyquinoline-2-carboxylate is a pivotal heterocyclic compound, serving as a key precursor and building block in the synthesis of a wide array of pharmacologically active agents.^{[1][2]} The quinoline scaffold itself is central to numerous established drugs, including antimalarials and antibacterials.^{[1][3]} The ultimate efficacy, safety, and reproducibility of any drug development program hinge on the absolute purity of its starting materials and intermediates. Impurities, even in trace amounts, can lead to undesirable side reactions, reduced yields, and potentially toxic byproducts.

Recrystallization remains one of the most powerful, cost-effective, and scalable techniques for the purification of solid organic compounds.^{[4][5]} The principle is elegantly simple: the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures.^[6] This application note provides a comprehensive, field-tested guide to the purification of **Ethyl 4-hydroxyquinoline-2-carboxylate**. It moves beyond a mere

procedural list to explain the underlying chemical principles, empowering the researcher to adapt and troubleshoot the process for optimal results.

Compound Profile & Safety Imperatives

A thorough understanding of the target compound's physicochemical properties is the foundation of a successful purification strategy.

Physicochemical Data

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₁₁ NO ₃	[7]
Molecular Weight	217.22 g/mol	[7]
Appearance	Off-white to Dark Yellow Powder/Solid	[8][9]
Melting Point	216-218 °C (literature)	[7][10]
Boiling Point	~343.7 °C @ 760 mmHg	[7]
Tautomerism	Exists in equilibrium between the 4-hydroxyquinoline and 4- oxo-1,4-dihydroquinoline (quinolone) forms. This is a critical consideration for its reactivity and solubility.	

Critical Safety & Handling

According to safety data sheets, **Ethyl 4-hydroxyquinoline-2-carboxylate** is classified as an irritant. All handling must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).[11]

- Eye Contact: Causes serious eye irritation.[11][12] Wear safety goggles or a face shield.[8]
- Skin Contact: Causes skin irritation.[11][12] Wear nitrile gloves and a lab coat.[8]
- Inhalation: May cause respiratory irritation.[11][12] Avoid breathing dust.[7]

- First Aid: In case of contact, rinse eyes cautiously with water for several minutes, wash skin with plenty of soap and water, and move to fresh air if inhaled.[11][13]

Always consult the most current Safety Data Sheet (SDS) for the specific material being handled.

The Science of Solvent Selection: A Rational Approach

The success of recrystallization is determined almost entirely by the choice of solvent.[5] An ideal solvent should exhibit high solubility for the compound at its boiling point and low solubility at low temperatures (e.g., 0-4 °C).[14] Conversely, impurities should either be completely insoluble in the hot solvent or remain fully dissolved in the cold mother liquor.

Solvent Screening Protocol

A systematic, small-scale screening is mandatory to identify the optimal solvent or solvent system.

Methodology:

- Place ~20-30 mg of the crude **Ethyl 4-hydroxyquinoline-2-carboxylate** into a small test tube.
- Add the candidate solvent dropwise at room temperature, observing solubility.
- If the compound is insoluble or sparingly soluble, heat the mixture gently in a water bath. Continue adding the solvent dropwise until the solid just dissolves.
- Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
- Observe the quality and quantity of the crystals formed. An ideal solvent will yield a significant crop of well-defined crystals.

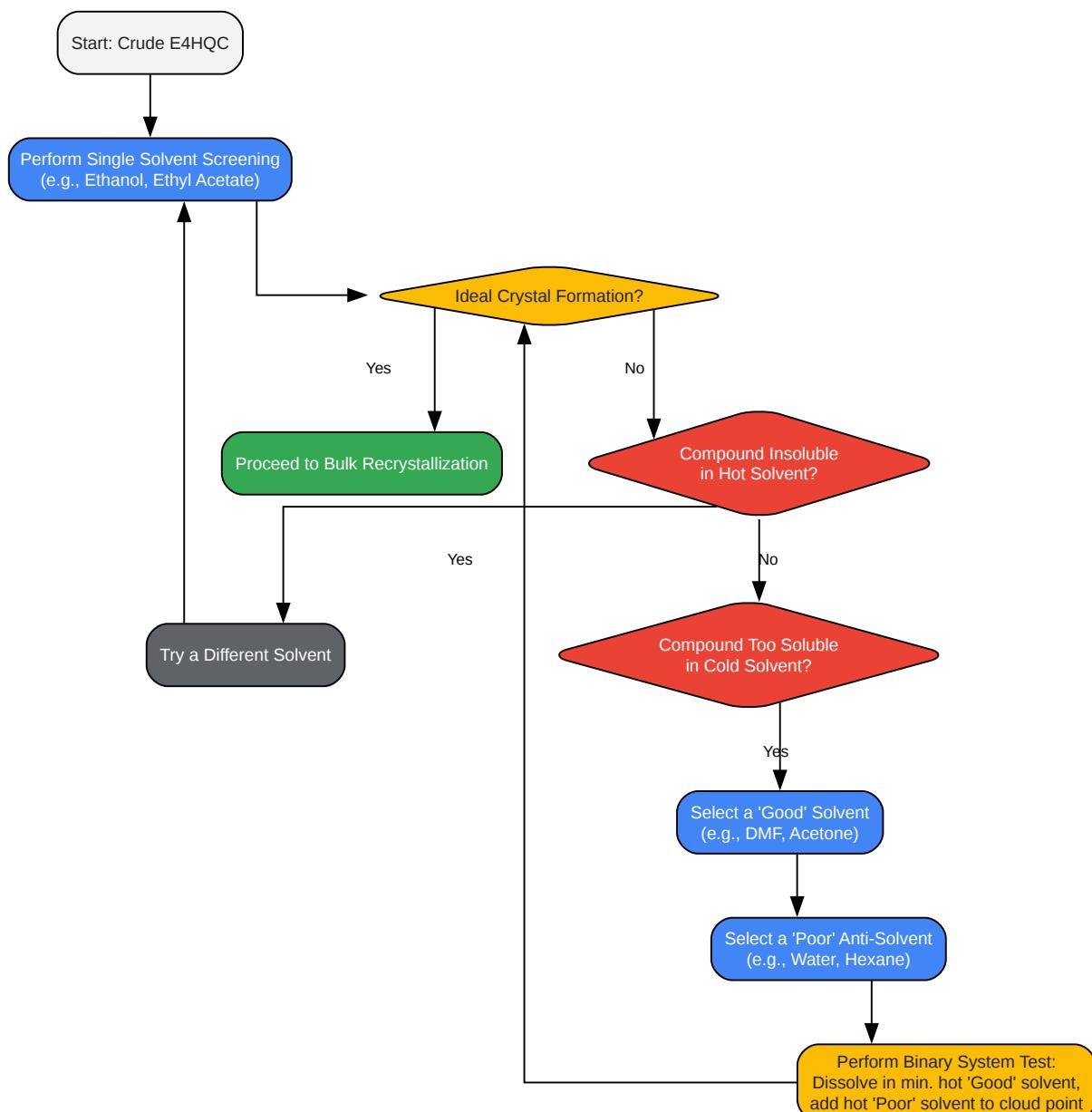
Recommended Solvents for Screening

Based on the compound's structure (containing polar ester and hydroxyl/keto groups, and a less polar aromatic system), solvents of intermediate polarity are excellent starting points.

Solvent Class	Candidate Solvents	Rationale & Expected Behavior
Alcohols	Ethanol, Isopropanol	The hydroxyl group can hydrogen bond, often providing the desired solubility profile (good when hot, poor when cold). Ethanol is a very common and effective choice for many organic solids. [15]
Esters	Ethyl Acetate	"Like dissolves like" principle; the ester group in the solvent matches the functionality in the target molecule. [15]
Ketones	Acetone	Good solvent power for a range of polarities. Its low boiling point makes it easy to remove but can lead to rapid evaporation and premature crystallization.
Aromatic	Toluene	May be effective for dissolving the quinoline core, but might require a polar co-solvent (anti-solvent) to induce crystallization. [14]
Amides	N,N-Dimethylformamide (DMF)	A very strong polar aprotic solvent. Likely to dissolve the compound well even at room temperature. Best used as the "good" solvent in a binary system, with water or an alcohol as the anti-solvent. [14]

Logical Flow for Solvent System Selection

The following diagram illustrates the decision-making process for optimizing the purification solvent.



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